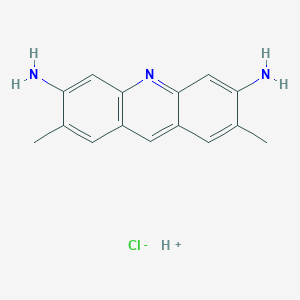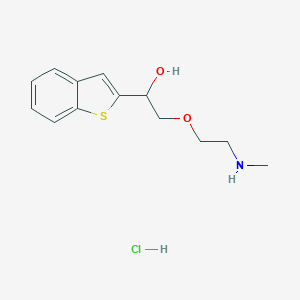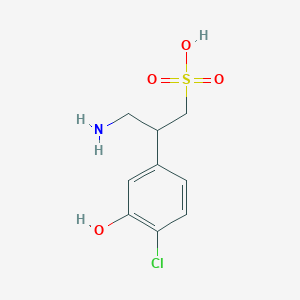
3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid, also known as ACSS2 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. This molecule works by inhibiting the enzyme ACSS2, which is responsible for the production of acetyl-CoA, a critical component for cancer cell survival and proliferation.
Mécanisme D'action
The 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor works by inhibiting the enzyme 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid, which is responsible for the production of acetyl-CoA. Acetyl-CoA is a critical component for cancer cell survival and proliferation, and inhibition of 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid can lead to a decrease in acetyl-CoA production, ultimately leading to cancer cell death. Additionally, the 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor has been shown to induce autophagy, a process by which cells break down and recycle their own components, leading to further cancer cell death.
Effets Biochimiques Et Physiologiques
The 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor has been shown to have significant biochemical and physiological effects. Inhibition of 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid leads to a decrease in acetyl-CoA production, which ultimately leads to cancer cell death. Additionally, the 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor has been shown to induce autophagy, leading to further cancer cell death. Studies have also shown that the 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor can enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor has several advantages for lab experiments. It has been extensively studied for its potential applications in cancer treatment, and its mechanism of action is well understood. Additionally, the 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor has been shown to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy. However, there are also several limitations to using the 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor in lab experiments. The synthesis of the compound is complex and requires specialized equipment and expertise. Additionally, the inhibitor may have off-target effects on other enzymes, leading to unintended consequences.
Orientations Futures
There are several future directions for research on the 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor. One area of focus is the development of more efficient synthesis methods for the compound. Additionally, research is needed to determine the optimal dosage and administration of the inhibitor for cancer treatment. Further studies are also needed to determine the potential side effects of the inhibitor and to identify any off-target effects on other enzymes. Finally, research is needed to determine the potential applications of the 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor in other diseases beyond cancer.
Méthodes De Synthèse
The synthesis of 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid is a complex process that involves multiple steps and requires specialized equipment and expertise. The most common synthesis method involves the reaction of 4-chloro-3-hydroxybenzaldehyde with 3-aminopropanesulfonic acid in the presence of a catalyst such as sodium hydroxide. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
The 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor has been extensively studied for its potential applications in cancer treatment. Research has shown that cancer cells require high levels of acetyl-CoA for survival and proliferation, and inhibition of 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid can lead to a decrease in acetyl-CoA production, ultimately leading to cancer cell death. Studies have also shown that the 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor can enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy.
Propriétés
Numéro CAS |
137232-06-5 |
|---|---|
Nom du produit |
3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid |
Formule moléculaire |
C9H12ClNO4S |
Poids moléculaire |
265.71 g/mol |
Nom IUPAC |
3-amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid |
InChI |
InChI=1S/C9H12ClNO4S/c10-8-2-1-6(3-9(8)12)7(4-11)5-16(13,14)15/h1-3,7,12H,4-5,11H2,(H,13,14,15) |
Clé InChI |
WXHOHMSVHWGLII-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(CN)CS(=O)(=O)O)O)Cl |
SMILES canonique |
C1=CC(=C(C=C1C(CN)CS(=O)(=O)O)O)Cl |
Synonymes |
5-hydroxysaclofen |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



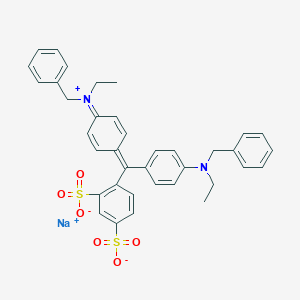
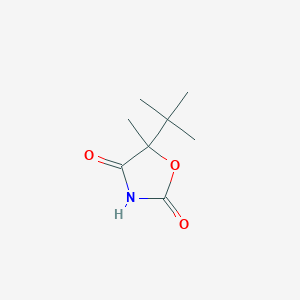
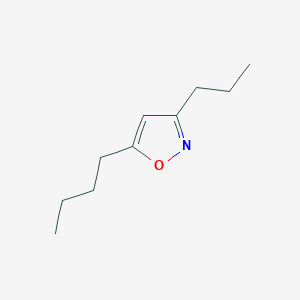
![4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B147709.png)
![disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B147712.png)
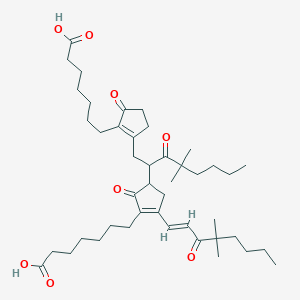
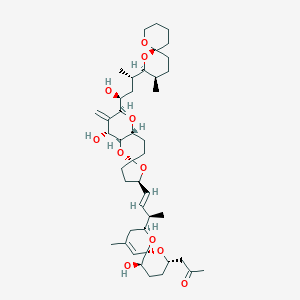
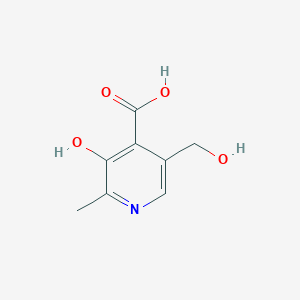
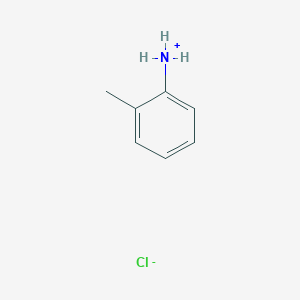
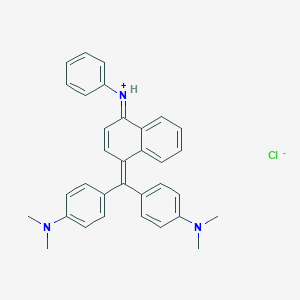
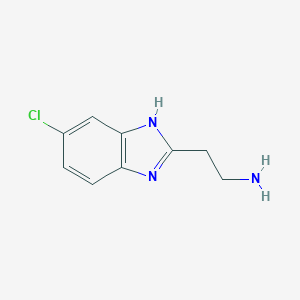
![methyl 3-methyl-2-[[(E)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pent-2-enoyl]amino]butanoate](/img/structure/B147733.png)
